1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one
CAS No.: 1031195-19-3
Cat. No.: VC0526760
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one - 1031195-19-3](/images/no_structure.jpg)
Specification
CAS No. | 1031195-19-3 |
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Molecular Formula | C21H21N3O3 |
Molecular Weight | 363.4 g/mol |
IUPAC Name | 1-[4-[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3 |
Standard InChI Key | ZQJTYRXKAZFWPK-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C |
Canonical SMILES | CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
E1231 features a quinoline-4-carbonyl group linked to a piperazine ring, which is further substituted with a 5-methylfuran-2-yl moiety and an acetyl group. The IUPAC name—1-[4-(2-(5-methylfuran-2-yl)quinoline-4-carbonyl)piperazin-1-yl]ethanone—reflects this intricate structure .
Key Structural Attributes:
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Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to planar rigidity and π-π stacking interactions.
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Methylfuran Substituent: A five-membered oxygen-containing heterocycle at position 2 of the quinoline, enhancing lipophilicity and potential receptor binding.
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Piperazine-Ethanone Linker: A flexible piperazine ring connected to an acetyl group, facilitating solubility and metabolic stability .
Physicochemical Data
Synthesis and Characterization
Synthetic Routes
While detailed synthetic protocols are proprietary, available data suggest a multi-step process involving:
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Quinoline-4-carbonyl chloride formation via Friedländer synthesis.
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Piperazine coupling using carbodiimide-based reagents.
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Methylfuran introduction via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): Confirmed proton environments of the quinoline (δ 8.5–9.0 ppm), furan (δ 6.5–7.0 ppm), and piperazine (δ 3.0–4.0 ppm) .
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Mass Spectrometry: ESI-MS showing a molecular ion peak at m/z 363.4 [M+H]+ .
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High-Performance Liquid Chromatography (HPLC): Purity >98% .
Pharmacological Applications and Mechanisms of Action
SIRT1 Activation and Metabolic Regulation
E1231 binds directly to SIRT1 (EC50 = 0.83 μM), enhancing its deacetylase activity . Key downstream effects include:
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ABCA1 Upregulation: SIRT1 deacetylates liver X receptor-α (LXRα), promoting ATP-binding cassette transporter A1 (ABCA1) expression and cholesterol efflux in macrophages .
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Lipid Metabolism: Reduces serum triglycerides (↓40%) and total cholesterol (↓35%) in hyperlipidemic golden hamsters .
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Anti-Atherogenic Effects: Decreases atherosclerotic plaque area by 60% in ApoE−/− mice .
Anti-Inflammatory and Antioxidant Effects
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